

Application Notes: Genetic Engineering of an Echinocandin B-Producing Strain

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Compound Focus: Echinocandin B

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Introduction and Background

Echinocandin B (ECB) is a critical cyclic lipopeptide and the key precursor for the synthesis of the antifungal drug Anidulafungin. Its production in the native filamentous fungus *Aspergillus nidulans* NRRL8112 is inherently low, and traditional strain improvement methods like mutagenesis have led to genetically unstable strains with unclear enhancement mechanisms [1]. The biosynthesis of ECB is governed by the *ani* gene cluster, but the rate-limiting steps and regulatory mechanisms have remained largely unknown, hindering rational strain design [1]. These application notes describe a systematic approach utilizing advanced genetic tools to overcome these limitations, leading to the development of a high-yielding ECB production strain.

Establishing a Genetic Manipulation System in *A. nidulans*

A significant barrier to engineering wild-type *A. nidulans* NRRL8112 is the dominance of the non-homologous end joining (NHEJ) DNA repair pathway, which makes precise genetic edits difficult. The first crucial step is to disrupt this pathway to enhance Homologous Recombination (HR) efficiency.

Key Genetic Tool: A CRISPR-nCas9-based Cytosine Base Editor (CBE) was deployed for multiplexed genome editing. This tool was used to simultaneously inactivate three genes:

- **nkuA:** A key gene in the NHEJ pathway. Its inactivation drastically improves HR efficiency [1].
- **pryoA** and **riboB:** These genes serve as auxotrophic markers, creating strains that require specific nutrients (pyridoxine and riboflavin, respectively) for selection in subsequent transformations [1].

Identification of Rate-Limiting Genes via Expression Screening

With an efficient HR system established, a high-throughput method for gene screening was implemented to identify targets for overexpression.

Key Methodology: An **in-vivo plasmid assembly** toolbox was harnessed. This method involves co-transforming *A. nidulans* with two DNA fragments: one containing a half-AMA1 replicon and a selection marker, and the other containing a gene expression cassette for a target *ani* gene. The fungus's own cellular machinery assembles these into a functional plasmid, allowing for rapid testing of all 12 genes in the *ani* cluster [1].

Screening Results: This systematic approach identified two key targets:

- **aniA:** Codes for the nonribosomal peptide synthetase (NRPS), the core enzyme that assembles the ECB hexapeptide backbone.
- **aniJ:** A pathway-specific transcription factor that positively regulates the expression of the entire *ani* gene cluster [1].

Overexpression of *aniA* and *aniJ*, individually and in combination, led to significant step-wise increases in ECB production, confirming their role as bottlenecks in the biosynthetic pathway.

Summary of Strain Performance

The table below summarizes the quantitative outcomes of the genetic engineering steps, culminating in a high-production strain suitable for scaled-up fermentation.

Table 1: ECB Production Performance of Engineered *A. nidulans* Strains

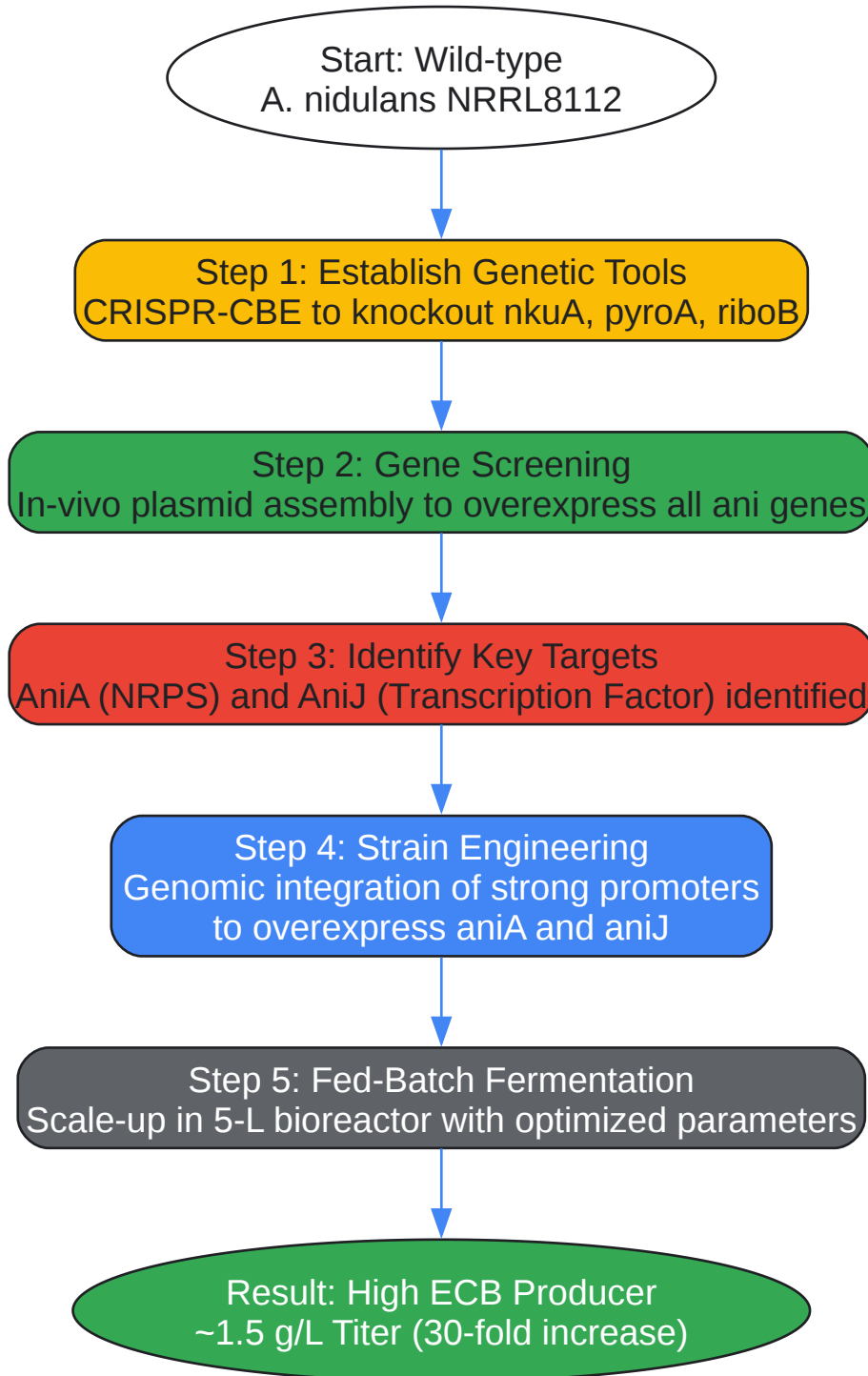
Strain Description	Genetic Modification	ECB Titer (Shake Flask)	ECB Titer (5-L Fed-Batch Fermenter)	Fold Increase vs. Parent
Parent Strain	Wild-type <i>A. nidulans</i> NRRL8112	Not specified (Baseline)	~0.05 g/L*	1x (Baseline)
OE::aniA	Overexpression of NRPS gene aniA	215 mg/L	Not specified	Significant
OE::aniJ	Overexpression of transcription factor aniJ	165 mg/L	Not specified	Significant
OE::aniA-aniJ	Combined overexpression of aniA and aniJ	485 mg/L	Not specified	Significant
Final Engineered Strain	nkuAΔ + OE::aniA-aniJ	~500 mg/L	~1.5 g/L	~30x

*Estimated from the reported 30-fold increase in the final engineered strain [1].

Experimental Workflow and Pathway Diagram

The following diagram summarizes the logical workflow of the strain engineering process, from tool development to final high-titer fermentation.

ECB Strain Engineering Workflow



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Detailed Experimental Protocols

Protocol 1: CRISPR-Mediated Multiplex Gene Knockout in *A. nidulans*

Objective: To simultaneously disrupt *nkuA*, *pryoA*, and *riboB* genes in *A. nidulans* NRRL8112 using a CRISPR-base-editing system.

Materials:

- **Plasmid:** pYTH-CBE-NPRm, expressing both the cytosine base editor and a tRNA-sgRNA array targeting *nkuA*, *pryoA*, and *riboB*.
- **Strain:** *A. nidulans* NRRL8112 spores.
- **Media:** Glucose Minimal Medium (GMM), with and without riboflavin (2.5 mg/L) and pyridoxine (0.5 mg/L). Add hygromycin B (100 µg/mL) for selection.

Procedure:

- **Fungal Cultivation:** Inoculate *A. nidulans* spores in liquid GMM and incubate at 30°C with shaking for 5 days to generate fresh spores.
- **Protoplast Preparation:** Harvest spores and create protoplasts using a lytic enzyme mixture.
- **Transformation:** Mix 5-10 µg of the pYTH-CBE-NPRm plasmid with the protoplasts. Perform Polyethylene Glycol (PEG)-mediated transformation.
- **Selection and Screening:** Plate the transformation mixture on GMM agar containing hygromycin B. Incubate at 30°C for 3-5 days until transformant colonies appear.
- **Verification:** Pick hygromycin-resistant colonies and patch onto selective GMM plates lacking riboflavin or pyridoxine to confirm auxotrophy. Verify gene edits via colony PCR and Sanger sequencing.

Protocol 2: In-vivo Plasmid Assembly for Gene Expression Screening

Objective: To rapidly construct and test overexpression plasmids for genes within the *ani* cluster directly in *A. nidulans*.

Materials:

- **DNA Fragments:**
 - **Fragment A:** *hal f*-AMA1-hygR-P_{tef1} (AMA1 replicon, hygromycin resistance, strong *tef1* promoter).

- **Fragment B:** Gene expression cassette for a target *ani* gene (amplified from genomic DNA).
- **Strain:** The engineered *A. nidulans* strain with *nkuA* knockout from Protocol 1.

Procedure:

- **PCR Amplification:** Generate Fragment A and Fragment B (for each *ani* gene) via PCR, ensuring 50 bp homologous overlaps between them.
- **Co-transformation:** Co-transform 2-3 µg of each fragment into the *nkuA*Δ strain using the protoplast transformation method described in Protocol 1.
- **Selection:** Plate transformed protoplasts on GMM agar with hygromycin B. The fungus will assemble the two fragments into a complete, self-replicating plasmid via homologous recombination.
- **Analysis:** Select resistant colonies and analyze ECB production using HPLC to identify hits.

Protocol 3: Genomic Integration of Strong Promoters

Objective: To stably integrate a strong constitutive promoter (*Ptef1*) upstream of the *aniA* and *aniJ* genes in the chromosome.

Materials:

- **DNA Fragment:** A linear fusion PCR product containing: *Ptef1* promoter - *riboB* marker - flanking sequences homologous to the target locus.
- **Strain:** The high-HR-efficiency *nkuA*Δ strain.

Procedure:

- **Fragment Construction:** Assemble the transformation DNA fragment using fusion PCR. The final product should have the structure: 5' Homology Arm - *Ptef1* - *riboB* - 3' Homology Arm.
- **Transformation:** Transform 5-10 µg of the purified linear DNA fragment into the *nkuA*Δ strain via PEG-mediated protoplast transformation.
- **Selection:** Plate transformed protoplasts on GMM agar without riboflavin to select for *riboB* prototrophy.
- **Confirmation:** Screen riboflavin-prototrophic colonies by colony PCR to verify correct promoter integration at the target genomic locus.

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References

1. expression screening and cell factory Gene for enhancing... engineering

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